molecular formula C11H11ClN4O2 B1672515 Fenobam CAS No. 57653-26-6

Fenobam

Katalognummer: B1672515
CAS-Nummer: 57653-26-6
Molekulargewicht: 266.68 g/mol
InChI-Schlüssel: DWPQODZAOSWNHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Fenobam, also known as NPL-2009 or CID 162834, is an imidazole derivative developed by McNeil Laboratories . It has been investigated for its potential therapeutic applications, particularly in the treatment of anxiety and Fragile X Syndrome .

Target of Action

This compound primarily targets the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor plays a crucial role in modulating glutamate-driven excitation in the brain .

Mode of Action

This compound acts as a potent and selective negative allosteric modulator of the mGluR5 . It inhibits the quisqualate-evoked intracellular calcium response mediated by the human mGluR5 receptor . This compound acts in a noncompetitive manner, similar to MPEP, another mGluR5 antagonist .

Biochemical Pathways

The mGluR5 receptor is involved in various biochemical pathways, particularly those related to glutamate signaling . By modulating the activity of this receptor, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by considerable interindividual variability . . More detailed studies are needed to fully understand this compound’s pharmacokinetic profile.

Result of Action

This compound demonstrates inverse agonist properties, blocking 66% of the mGluR5 receptor basal activity . This modulation of mGluR5 activity can have various molecular and cellular effects, potentially contributing to its anxiolytic and other therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response have shown anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o . .

Zukünftige Richtungen

Fenobam has been re-investigated for many applications, with its profile of combined antidepressant, anxiolytic, analgesic, and anti-addictive effects potentially useful given the common co-morbidity of these symptoms . It has also shown promising initial results in the treatment of fragile X syndrome .

Biochemische Analyse

Biochemical Properties

Fenobam is a selective and potent mGlu5 receptor antagonist acting at an allosteric modulatory site . It displays inverse agonist properties and blocks mGlu5 receptor basal activity . The Kd values are 54 and 31 nM at rat and human recombinant mGlu5 receptors, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit anxiolytic activity in the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the mGlu5 receptor. It acts as a potent and selective negative allosteric modulator of this receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . It exhibits anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o

Metabolic Pathways

Given its role as a modulator of the mGlu5 receptor, it is likely involved in glutamate signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenobam can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isocyanate with 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-2-carboxamide . The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process may also involve purification steps like recrystallization or chromatography to obtain high-purity this compound suitable for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions

Fenobam primarily undergoes substitution reactions due to the presence of reactive functional groups like the imidazole ring and the chlorophenyl group . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom .

Eigenschaften

CAS-Nummer

57653-26-6

Molekularformel

C11H11ClN4O2

Molekulargewicht

266.68 g/mol

IUPAC-Name

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)

InChI-Schlüssel

DWPQODZAOSWNHB-UHFFFAOYSA-N

Isomerische SMILES

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl

SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

Kanonische SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Fenobam;  NPL-2009;  NPL2009;  NPL 2009

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenobam
Reactant of Route 2
Fenobam
Reactant of Route 3
Fenobam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fenobam
Reactant of Route 5
Fenobam
Reactant of Route 6
Fenobam
Customer
Q & A

Q1: What is the primary molecular target of Fenobam?

A1: this compound [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a selective and potent negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , ]

Q2: How does this compound interact with mGluR5?

A2: this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. [, , , , ] This binding inhibits the receptor's activity, acting as an antagonist. [, , , ]

Q3: Does this compound affect the basal activity of mGluR5?

A3: Yes, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate. [] In an overexpression cell line, this compound blocked 66% of the basal mGluR5 receptor activity. []

Q4: What are the downstream effects of this compound's interaction with mGluR5?

A4: By antagonizing mGluR5, this compound modulates glutamatergic neurotransmission, which plays a role in various physiological processes, including nociception, synaptic plasticity, and learning & memory. [, , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C11H11ClN4O2 and a molecular weight of 266.7 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, researchers have characterized this compound using various spectroscopic techniques. [1H]this compound binding studies have been conducted to determine its affinity for mGluR5. [] Additionally, NMR spectroscopy (1H-NMR and 13C-NMR) has been employed to investigate its tautomeric preference and conformational variability. [, ]

Q7: What solvents have been used to dissolve this compound in research?

A7: Studies have used dimethyl sulfoxide (DMSO) and Beta-cyclodextrin (BCD) as vehicles for dissolving this compound. [] Interestingly, this compound dissolved in DMSO demonstrated greater analgesic effects compared to when dissolved in BCD in a formalin pain model. []

Q8: What is the pharmacokinetic profile of this compound?

A8: Research indicates that this compound is rapidly absorbed and distributed to the brain after administration. [] In mice, it is quickly cleared from circulation, with brain concentration peaking rapidly after intraperitoneal administration but declining within an hour. [] Human studies suggest considerable inter-individual variability in plasma exposures, which were not linear with dose. []

Q9: How does the pharmacokinetic profile of this compound compare to other mGluR5 antagonists?

A9: Compared to 2-methyl-6-(phenylethynyl)-pyridine (MPEP), this compound demonstrates improved in vivo selectivity for mGluR5. [] Additionally, a novel mGluR5 inhibitor CTEP exhibits a longer half-life (∼18 hours) and superior oral bioavailability compared to both this compound and MPEP, allowing for chronic treatment with less frequent dosing. []

Q10: What preclinical models have been used to study the effects of this compound?

A10: Researchers have employed various preclinical models to evaluate this compound's effects. These include:

  • Pain Models: Formalin test and inflammatory pain models in mice to assess analgesic effects. [, , ]
  • Anxiety Models: Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response in rodents. [, ]
  • Fragile X Syndrome Models: Fmr1 knockout mice to investigate potential therapeutic benefits. []
  • Parkinson's Disease Models: MPTP-lesioned macaques to assess the impact on levodopa-induced dyskinesia. [, ]

Q11: What have in vitro studies revealed about this compound's effects?

A11: In vitro studies have demonstrated that this compound:

  • Inhibits glutamate-evoked calcium responses in cells expressing human mGluR5. []
  • Protects rat hepatocytes from hypoxic injury. []

Q12: What are the key findings from in vivo studies on this compound?

A12: In vivo studies have shown that this compound:

  • Reduces formalin-induced pain behaviors and inflammation-induced thermal hypersensitivity in mice. []
  • Increases locomotor activity in an open field test but does not impair motor coordination. [, ]
  • Shows anxiolytic activity in various rodent models. [, ]
  • Improves prepulse inhibition in some adults with Fragile X syndrome. []
  • Attenuates levodopa-induced dyskinesia in MPTP-treated macaques. [, ]

Q13: Have any clinical trials been conducted with this compound?

A13: Yes, clinical trials have been conducted to evaluate this compound's safety, pharmacokinetics, and potential therapeutic effects in humans. [, ]

Q14: What are the future directions for this compound research?

A14: Future research directions for this compound include:

  • Optimizing its pharmacokinetic profile: Developing new formulations or analogs with improved bioavailability and a longer half-life to enable more effective and convenient dosing regimens. []
  • Exploring its therapeutic potential in other conditions: Investigating its efficacy in other neurological and psychiatric disorders where mGluR5 dysfunction is implicated, such as addiction, schizophrenia, and autism spectrum disorders. [, , ]
  • Understanding its complex interactions with other neurotransmitter systems: Further characterizing its effects on dopamine and serotonin signaling to optimize treatment strategies for disorders like Parkinson's disease. [, ]
  • Developing biomarkers to predict treatment response and monitor efficacy: Identifying biomarkers that can help personalize treatment with this compound and other mGluR5 modulators to enhance clinical outcomes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.